Physicochemical Differentiation: Enhanced Lipophilicity and Molecular Weight via Oxane Ring Incorporation
The target compound is distinguished from its key analog, 2-(2,4-difluorophenyl)-N-(pyridin-3-yl)acetamide (ChemComp-H4G), by the presence of the tetrahydropyran (oxane) ring. This structural addition results in a significantly higher molecular weight (346.4 vs. 248.2 Da) and an increased calculated lipophilicity (XLogP3-AA of 2.4 vs. an estimated 1.2 for the truncated analog based on fragment contribution methods) [1][2]. These differences are critical for optimizing pharmacokinetic profiles and target binding kinetics.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 346.4 Da; XLogP3-AA: 2.4 |
| Comparator Or Baseline | 2-(2,4-difluorophenyl)-N-(pyridin-3-yl)acetamide (H4G): MW: 248.2 Da; XLogP3-AA: ~1.2 (estimated) |
| Quantified Difference | MW increase of 98.2 Da; ΔXLogP3-AA ≈ +1.2 log units |
| Conditions | Values computed via PubChem (XLogP3 3.0) and PDBj records. Comparator XLogP3 estimated. |
Why This Matters
The higher molecular weight and lipophilicity directly impact a compound's passive permeability, metabolic stability, and off-target promiscuity, making this molecule a distinct chemical starting point for lead optimization campaigns focused on intracellular kinase targets.
- [1] PubChem Compound Summary for CID 91629817. Computed Properties section. View Source
- [2] PDBj ChemComp-H4G: 2-(2,4-difluorophenyl)-N-(pyridin-3-yl)acetamide. Protein Data Bank Japan. View Source
